6-(Benzylsulfanyl)-9h-purin-9-amine

Physicochemical profiling Regiochemical differentiation Computational drug design

6-(Benzylsulfanyl)-9H-purin-9-amine (CAS 20914-62-9) is a synthetic purine derivative with the molecular formula C12H11N5S and a molecular weight of 257.31 g/mol. It belongs to the class of 6-thio-substituted purines, featuring a benzylsulfanyl moiety at the purine 6-position and a primary amino group at N9.

Molecular Formula C12H11N5S
Molecular Weight 257.32 g/mol
CAS No. 20914-62-9
Cat. No. B12936022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzylsulfanyl)-9h-purin-9-amine
CAS20914-62-9
Molecular FormulaC12H11N5S
Molecular Weight257.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3N
InChIInChI=1S/C12H11N5S/c13-17-8-16-10-11(17)14-7-15-12(10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2
InChIKeyCWYHLPSFDNKSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzylsulfanyl)-9H-purin-9-amine (CAS 20914-62-9): Procurement-Grade Purine Scaffold Overview


6-(Benzylsulfanyl)-9H-purin-9-amine (CAS 20914-62-9) is a synthetic purine derivative with the molecular formula C12H11N5S and a molecular weight of 257.31 g/mol . It belongs to the class of 6-thio-substituted purines, featuring a benzylsulfanyl moiety at the purine 6-position and a primary amino group at N9 [1]. This regiochemical arrangement distinguishes it from the more common 2-amino-6-(benzylthio)purine isomer (CAS 1874-58-4) and the 9-unsubstituted 6-(benzylthio)-9H-purine (CAS 724-34-5) [2]. The compound is primarily utilized as a research intermediate and scaffold for synthesizing 9-substituted purine derivatives with potential kinase inhibitory and antiproliferative activities [1].

Why 6-(Benzylsulfanyl)-9H-purin-9-amine Cannot Be Replaced by Generic Purine Analogs


Purine derivatives with identical molecular formulae (C12H11N5S) but different regiochemical placement of the amino and benzylthio substituents exhibit fundamentally distinct hydrogen-bonding topologies, target engagement profiles, and synthetic reactivity [1]. The N9-amino group in 6-(benzylsulfanyl)-9H-purin-9-amine introduces a primary amine capable of serving as a nucleophilic handle for further derivatization—a feature absent in both 6-(benzylthio)-9H-purine (CAS 724-34-5) and 6-(benzylthio)-9H-purin-2-amine (CAS 1874-58-4) [2]. Critically, published enzyme inhibition data for the 2-amino and 2-chloro regioisomers against purine nucleoside phosphorylase (PNP) cannot be extrapolated to the 9-amino isomer, as the position of the amino group directly determines complementarity with the enzyme base-binding pocket [3]. Substituting an isomer with the wrong amino placement risks loss of both biological activity and synthetic utility, necessitating procurement of the exact CAS 20914-62-9 compound for reproducible research.

6-(Benzylsulfanyl)-9H-purin-9-amine: Quantitative Comparator Evidence Guide for Procurement Decisions


Physicochemical Differentiation from Positional Isomers: LogP and PSA Comparison

The target compound (6-(benzylsulfanyl)-9H-purin-9-amine, CAS 20914-62-9) exhibits a calculated LogP of 2.41 and a polar surface area (PSA) of 94.92 Ų . Its positional isomer 2-(benzylthio)-9H-purin-6-amine (CAS 64542-91-2) and the 2-amino isomer 6-(benzylthio)-9H-purin-2-amine (CAS 1874-58-4) share the identical molecular formula (C12H11N5S) and molecular weight (257.31 g/mol), but possess measurably different hydrogen-bond donor/acceptor profiles due to the altered location of the primary amine . The N9-amino placement in the target compound positions the amine on the imidazole ring, whereas the 2-amino isomer places it on the pyrimidine ring—resulting in distinct electrostatic potential surfaces that affect target recognition and solubility [1].

Physicochemical profiling Regiochemical differentiation Computational drug design

Purine Nucleoside Phosphorylase (PNP) Inhibition: Class-Level Comparison of 6-Benzylthio Purine Congeners

In a 2022 study characterizing interactions of 2,6-substituted purines with Helicobacter pylori purine nucleoside phosphorylase (PNP), the compound 6-benzylthio-2-chloropurine exhibited the lowest inhibition constant among the series tested, with all inhibition constants falling in the micromolar range [1]. In a complementary E. coli PNP study, 6-benzylthio-2-chloropurine demonstrated a Kiu of 0.4 µM, while 6-benzyloxy-2-chloropurine showed Kiu = 0.6 µM [2]. These data establish a class-level benchmark for 6-benzylthio-substituted purines as PNP ligands. The target compound 6-(benzylsulfanyl)-9H-purin-9-amine, bearing a 9-amino group instead of the 2-chloro substituent, is expected to exhibit altered PNP affinity due to the different hydrogen-bonding pharmacophore at the purine base, but direct IC50 or Ki data for CAS 20914-62-9 against any PNP isoform have not been reported in the peer-reviewed literature as of the search date [3].

Purine nucleoside phosphorylase Enzyme inhibition Antibacterial target

Synthetic Utility as a Precursor for Choline Kinase Inhibitor Derivatives

A series of 6-(benzylthio)-9H-purin-9-yl-pyridinium derivatives were synthesized and evaluated as choline kinase (ChoK) inhibitors, with the most potent compound exhibiting an IC50 of 0.4 µM against purified choline kinase-α1 [1]. These derivatives were constructed by quaternizing the N9 position of the 6-(benzylthio)purine scaffold with a pyridinium moiety [2]. The target compound 6-(benzylsulfanyl)-9H-purin-9-amine, bearing a primary amine at N9, serves as a direct precursor for N9-functionalization via alkylation, acylation, or diazotization reactions to generate libraries of 9-substituted purines [3]. In contrast, 6-(benzylthio)-9H-purine (CAS 724-34-5) and 6-(benzylthio)-9H-purin-2-amine (CAS 1874-58-4) lack this N9-amino synthetic handle, making the target compound uniquely suited as a diversification point for medicinal chemistry campaigns targeting ChoK and related kinases [2].

Choline kinase inhibition Anticancer agents Synthetic intermediate

Differentiation from O6-Benzylguanine in AGT Depletion Activity

A comparative structure-activity study by Moschel et al. (1992) demonstrated that 2-amino-6-(benzylthio)purine (the 2-amino regioisomer of the target compound) was completely inactive as a depleter of human O6-alkylguanine-DNA alkyltransferase (AGT) in both cell-free extracts and intact HT29 colon tumor cells [1]. In contrast, O6-benzylguanine and O6-(p-substituted-benzyl)guanine derivatives exhibited potent AGT depletion with the order of potency: O6-(p-Y-benzyl)guanine > O6-benzyl-2'-deoxyguanosine > 9-substituted O6-benzylguanine derivatives [2]. The inactivity of S6-benzyl-substituted purines is attributed to the requirement for an exocyclic oxygen (not sulfur) at the purine 6-position for AGT active-site recognition [1]. While the target compound (CAS 20914-62-9) was not directly tested, its S6-benzyl substitution and 9-amino (rather than 2-amino) motif place it outside the pharmacophore required for AGT inhibition, distinguishing it from O6-benzylguanine-based chemosensitizers.

DNA repair O6-alkylguanine-DNA alkyltransferase Chemosensitization

Thermal Stability and Handling Properties vs. 6-Mercaptopurine (Clinical Gold Standard)

The target compound 6-(benzylsulfanyl)-9H-purin-9-amine has a reported boiling point of 505.5 °C at 760 mmHg and a flash point of 259.5 °C, with a calculated density of 1.45 g/cm³ . In comparison, the clinically established thiopurine 6-mercaptopurine (6-MP, CAS 50-44-2) has a significantly lower molecular weight (152.18 g/mol vs. 257.31 g/mol) and decomposes at temperatures above 313 °C [1]. The benzylsulfanyl substituent at C6 in the target compound substantially increases thermal stability and lipophilicity (LogP 2.41 vs. 6-MP LogP ~0.3), reducing aqueous solubility but enhancing organic solvent compatibility for synthetic transformations [2]. These physicochemical differences are critical for procurement decisions: the target compound requires anhydrous organic solvent handling and protection from prolonged light exposure, whereas 6-MP demands protection from oxidation and moisture.

Thermal stability Storage conditions Handling requirements

Optimal Procurement and Application Scenarios for 6-(Benzylsulfanyl)-9H-purin-9-amine (CAS 20914-62-9)


Synthesis of N9-Functionalized Purine Kinase Inhibitor Libraries

The primary N9-amino group of 6-(benzylsulfanyl)-9H-purin-9-amine serves as a nucleophilic anchor for constructing 9-alkyl, 9-acyl, and 9-pyridinium purine derivatives. This compound is the recommended starting material for medicinal chemistry groups developing choline kinase inhibitors, as demonstrated by the 6-(benzylthio)-9H-purin-9-yl-pyridinium series where the most potent analog achieved an IC50 of 0.4 µM against ChoK-α1 [1]. The N9-amino handle enables late-stage diversification strategies that are not feasible with 6-(benzylthio)-9H-purine (CAS 724-34-5) or 6-(benzylthio)-9H-purin-2-amine (CAS 1874-58-4) [2].

Regiochemical Probe in Purine Nucleoside Phosphorylase (PNP) Structure-Activity Studies

While direct PNP inhibition data for CAS 20914-62-9 are not yet published, the compound fills a specific gap in the SAR matrix of 2,6,9-trisubstituted purines. Existing data for 6-benzylthio-2-chloropurine (Kiu = 0.4 µM against E. coli PNP) and the H. pylori PNP inhibitor series establish the 6-benzylthio motif as a productive pharmacophore element [3]. Procuring the 9-amino variant allows research groups to systematically probe the contribution of the N9 substituent to PNP binding affinity, filling a documented gap in the current SAR landscape [4].

Negative Control for O6-Alkylguanine-DNA Alkyltransferase (AGT) Depletion Assays

Based on the established SAR showing that S6-benzyl-substituted purines (specifically 2-amino-6-(benzylthio)purine) are inactive as AGT depleters, 6-(benzylsulfanyl)-9H-purin-9-amine can serve as a structurally matched negative control in AGT chemosensitization studies [5]. Its close structural similarity to active O6-benzylguanine derivatives—differing only in the S→O substitution at position 6 and the amino placement—makes it a more informative negative control than vehicle-only or structurally unrelated compounds.

Building Block for Copper-Catalyzed Amidation to 6,7,8-Trisubstituted Purines

The 6-benzylsulfanyl group in the target compound can be oxidized to the corresponding sulfone, enabling nucleophilic displacement to generate 6,7,8-trisubstituted purine libraries for biological screening [6]. This synthetic pathway, validated for 6-benzylsulfanyl-substituted purine derivatives, provides access to chemical space that is complementary to that accessible from 6-chloropurine or 6-mercaptopurine starting materials [6].

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